molecular formula C16H18N2O2S B2787945 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole CAS No. 2418691-21-9

2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole

Cat. No. B2787945
CAS RN: 2418691-21-9
M. Wt: 302.39
InChI Key: KTCXXRKIVHSMAW-UHFFFAOYSA-N
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Description

The compound “2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole” is a highly functionalized aziridine . Aziridines, including compounds with aromatic moieties, are attractive substrates both in synthetic and medical areas of chemistry . They are interesting synthetic substrates for constructing different amino acids and different heterocyclic compounds .


Synthesis Analysis

The synthesis of aziridines, especially 3-aryl substituted aziridines, is often achieved through the cyclization of dihalogen derivatives and halogenated olefins with amines . This method is well-explored and popular for obtaining aziridines in general .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving an aziridine ring, a phenoxy group, and a thiazole ring. The aziridine ring is a three-membered ring containing nitrogen, known for its high reactivity due to ring strain .


Chemical Reactions Analysis

Aziridines are known to undergo a variety of chemical reactions, including anionic and cationic ring-opening polymerizations . These reactions can produce polyamines with various structures and degrees of control .

Future Directions

The future directions in the research of such compounds could involve the development of new potential anti-cancer and antiviral drugs . There is also potential for the development of efficient methods for synthesizing these compounds and their appropriate building blocks . The high reactivity of the aziridine ring makes these compounds interesting synthetic substrates for constructing different amino acids and heterocyclic compounds .

properties

IUPAC Name

2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-14(8-15(3-1)20-16-17-6-7-21-16)19-11-13-10-18(13)9-12-4-5-12/h1-3,6-8,12-13H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXXRKIVHSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC(=CC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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